molecular formula C21H22FN3O3S2 B2737958 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 862807-27-0

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2737958
CAS No.: 862807-27-0
M. Wt: 447.54
InChI Key: OJMSDHZRWPZYTJ-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C21H22FN3O3S2 and a molecular weight of 447.54 g/mol . This compound is characterized by the presence of a benzamide core, a cyclohexyl group, and a benzothiazole moiety, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Intermediate: This step involves the reaction of 4-fluoroaniline with carbon disulfide and chlorine to form 4-fluoro-1,3-benzothiazole.

    Sulfamoylation: The benzothiazole intermediate is then reacted with cyclohexylmethylamine and sulfuryl chloride to introduce the sulfamoyl group.

    Coupling Reaction: Finally, the sulfamoylated benzothiazole is coupled with 4-aminobenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the fluoro group on the benzothiazole moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-25(15-6-3-2-4-7-15)30(27,28)16-12-10-14(11-13-16)20(26)24-21-23-19-17(22)8-5-9-18(19)29-21/h5,8-13,15H,2-4,6-7H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMSDHZRWPZYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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